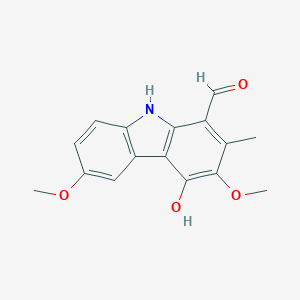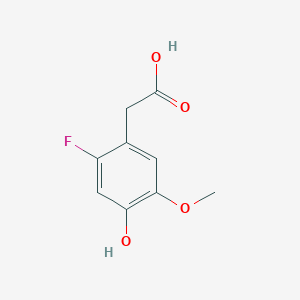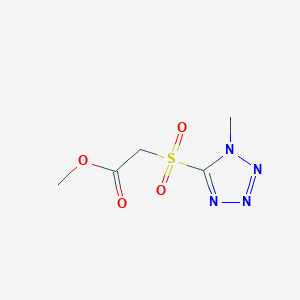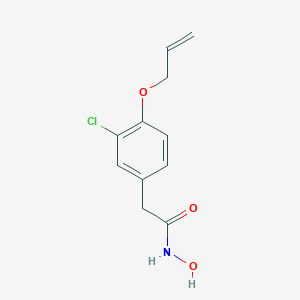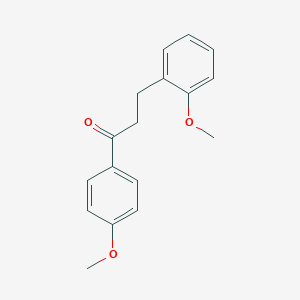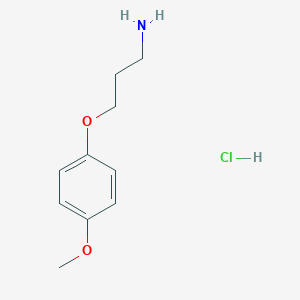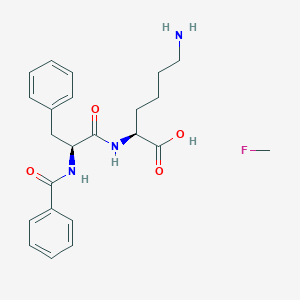
Benzoylphenylalanyllysine fluoromethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoylphenylalanyllysine fluoromethane, also known as Z-FA-FMK, is a chemical compound that has been widely used in scientific research for its ability to inhibit proteasome activity. Proteasomes are responsible for breaking down proteins in cells, and their inhibition can have a wide range of effects on cellular processes. In
作用機序
Benzoylphenylalanyllysine fluoromethane works by irreversibly binding to the catalytic subunits of the proteasome, preventing the breakdown of proteins in cells. This leads to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. Benzoylphenylalanyllysine fluoromethane has also been shown to activate the unfolded protein response and induce endoplasmic reticulum stress, leading to the upregulation of chaperone proteins and the inhibition of protein synthesis.
生化学的および生理学的効果
The biochemical and physiological effects of Benzoylphenylalanyllysine fluoromethane depend on the specific cellular processes that are affected by proteasome inhibition. In cancer cells, Benzoylphenylalanyllysine fluoromethane has been shown to induce apoptosis and inhibit tumor growth. In immune cells, proteasome inhibition can lead to the upregulation of cytokines and the activation of T cells. In neurodegenerative diseases, proteasome inhibition has been linked to the accumulation of misfolded proteins and the induction of cell death.
実験室実験の利点と制限
One of the main advantages of using Benzoylphenylalanyllysine fluoromethane in lab experiments is its ability to selectively inhibit proteasome activity without affecting other cellular processes. This allows researchers to study the specific effects of proteasome inhibition on different cellular pathways. However, Benzoylphenylalanyllysine fluoromethane also has some limitations, such as its irreversibility and the potential for off-target effects. It is important for researchers to carefully control the dosage and duration of Benzoylphenylalanyllysine fluoromethane treatment to minimize these effects.
将来の方向性
There are many potential future directions for research on Benzoylphenylalanyllysine fluoromethane and proteasome inhibition. One area of interest is the development of more selective and reversible proteasome inhibitors for use in cancer therapy. Another area of research is the study of the effects of proteasome inhibition on different cellular pathways, such as autophagy and DNA repair. Finally, there is a need for more research on the long-term effects of proteasome inhibition on cellular processes and the development of new therapies to mitigate these effects.
合成法
The synthesis of Benzoylphenylalanyllysine fluoromethane involves a series of chemical reactions, starting with the synthesis of the amino acids benzoylphenylalanine and lysine. These amino acids are then coupled together using a peptide bond to form the dipeptide benzoylphenylalanyllysine. Finally, the fluoromethyl ketone group is added to the N-terminus of the dipeptide, resulting in the formation of Benzoylphenylalanyllysine fluoromethane.
科学的研究の応用
Benzoylphenylalanyllysine fluoromethane has been used extensively in scientific research to study the role of proteasomes in cellular processes. It has been shown to inhibit proteasome activity in a dose-dependent manner, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. Benzoylphenylalanyllysine fluoromethane has also been used to study the effects of proteasome inhibition on the immune system, inflammation, and neurodegenerative diseases.
特性
CAS番号 |
107573-16-0 |
|---|---|
製品名 |
Benzoylphenylalanyllysine fluoromethane |
分子式 |
C23H30FN3O4 |
分子量 |
431.5 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]hexanoic acid;fluoromethane |
InChI |
InChI=1S/C22H27N3O4.CH3F/c23-14-8-7-13-18(22(28)29)24-21(27)19(15-16-9-3-1-4-10-16)25-20(26)17-11-5-2-6-12-17;1-2/h1-6,9-12,18-19H,7-8,13-15,23H2,(H,24,27)(H,25,26)(H,28,29);1H3/t18-,19-;/m0./s1 |
InChIキー |
NKPXSGPTWCLCIR-HLRBRJAUSA-N |
異性体SMILES |
CF.C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES |
CF.C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C2=CC=CC=C2 |
正規SMILES |
CF.C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C2=CC=CC=C2 |
その他のCAS番号 |
107573-16-0 |
同義語 |
enzoylphenylalanyllysine fluoromethane Bz-Phe-Lys-CH2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



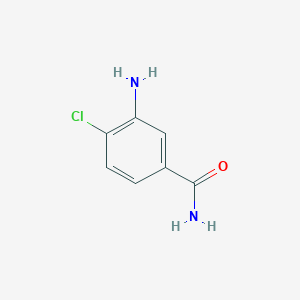
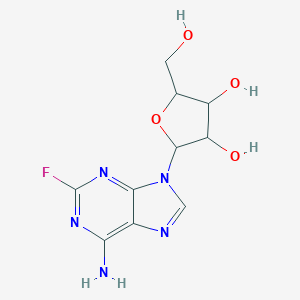
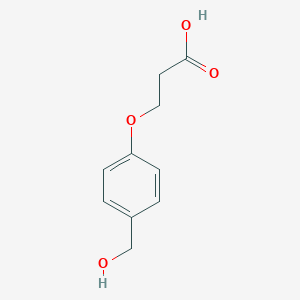
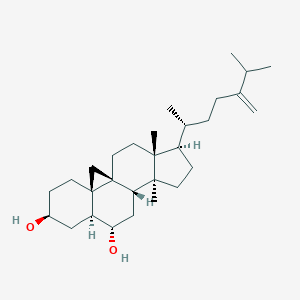
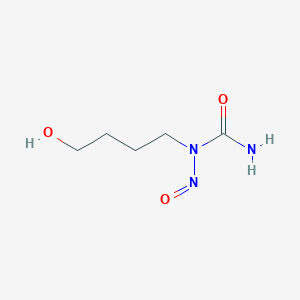
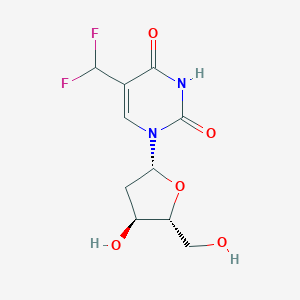
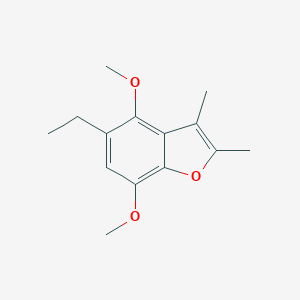
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
